molecular formula C14H24N2O2 B13201001 3,4-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol

3,4-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol

Cat. No.: B13201001
M. Wt: 252.35 g/mol
InChI Key: FCPTXZPLWLWPDL-UHFFFAOYSA-N
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Description

3,4-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol is a complex organic compound featuring a cyclohexane ring substituted with a hydroxyl group, two methyl groups, and a 1,2,4-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol typically involves multiple steps, starting from readily available precursors One common approach is to first synthesize the 1,2,4-oxadiazole ring through the cyclization of appropriate nitrile and hydrazine derivatives This intermediate is then subjected to alkylation reactions to introduce the propan-2-yl group

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste, and reaction conditions are carefully controlled to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The methyl groups and the oxadiazole moiety can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 3,4-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanone, while reduction of the oxadiazole ring may produce various amine derivatives.

Scientific Research Applications

3,4-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The oxadiazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The hydroxyl group and methyl substitutions may also play a role in the compound’s overall biological activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-triazol-5-yl]methyl}cyclohexan-1-ol
  • 3,4-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]methyl}cyclohexan-1-ol
  • 3,4-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-2-ol

Uniqueness

The uniqueness of 3,4-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Biological Activity

3,4-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties. The findings are supported by various studies and case analyses.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H24N2O\text{C}_{15}\text{H}_{24}\text{N}_2\text{O}

This molecular formula indicates that the compound contains a cyclohexanol moiety linked to an oxadiazole derivative, which is crucial for its biological activity.

Antimicrobial Activity

Numerous studies have indicated that derivatives of 1,2,4-oxadiazole exhibit significant antimicrobial properties. For instance:

  • Study Findings : A study on 1,3,4-oxadiazole derivatives showed strong antibacterial effects against various gram-positive bacteria such as Bacillus cereus and Bacillus thuringiensis . The presence of the oxadiazole ring enhances lipophilicity, facilitating better membrane penetration and targeting of microbial cells.
CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative Bacteria
3,4-Dimethyl DerivativeEffectiveLess effective
Standard AntibioticsHighly EffectiveEffective

Anticancer Activity

The anticancer potential of compounds containing the oxadiazole core has been extensively studied. The following points summarize key findings:

  • Mechanism of Action : Compounds with the 1,3,4-oxadiazole structure have been shown to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis . This inhibition leads to reduced cancer cell proliferation.
  • In Vitro Studies : In cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer), certain derivatives exhibited IC50 values ranging from 0.47 to 1.4 µM, indicating potent anticancer activity .
Cell LineIC50 Value (µM)Activity
HCT1160.47High
MCF70.75Moderate

Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazole derivatives are also noteworthy:

  • Mechanism : These compounds have been identified as cyclooxygenase inhibitors, which play a pivotal role in inflammatory processes . This mechanism is particularly beneficial in reducing inflammation without the gastrointestinal side effects commonly associated with traditional NSAIDs.

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • Case Study on Antibacterial Efficacy : A series of synthesized oxadiazole derivatives were tested against Staphylococcus aureus and showed promising results with zones of inhibition exceeding those of standard antibiotics .
  • Anticancer Efficacy in Animal Models : In vivo studies demonstrated that specific derivatives significantly reduced tumor size in mice models compared to control groups .

Properties

Molecular Formula

C14H24N2O2

Molecular Weight

252.35 g/mol

IUPAC Name

3,4-dimethyl-1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol

InChI

InChI=1S/C14H24N2O2/c1-9(2)13-15-12(18-16-13)8-14(17)6-5-10(3)11(4)7-14/h9-11,17H,5-8H2,1-4H3

InChI Key

FCPTXZPLWLWPDL-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1C)(CC2=NC(=NO2)C(C)C)O

Origin of Product

United States

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